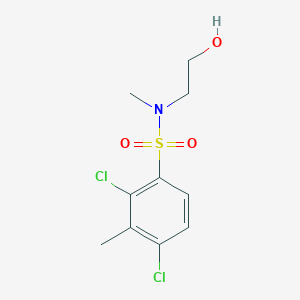
2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzene ring substituted with two chlorine atoms, a hydroxyethyl group, and a dimethylsulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-N-(2-carboxyethyl)-N,3-dimethylbenzene-1-sulfonamide.
Reduction: Formation of 2,4-dichloro-N-(2-aminoethyl)-N,3-dimethylbenzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide group can interact with other functional groups through electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2-hydroxyethyl)benzamide
- 2,4-Dichloro-N-(2-hydroxyethyl)benzenecarboxamide
- 2,4-Dichloro-N-(2-hydroxyethyl)benzenesulfonamide
Uniqueness
2,4-Dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzene-1-sulfonamide is unique due to the presence of both the hydroxyethyl and dimethylsulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of interactions and applications compared to similar compounds.
Properties
CAS No. |
633698-24-5 |
|---|---|
Molecular Formula |
C10H13Cl2NO3S |
Molecular Weight |
298.19 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-hydroxyethyl)-N,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-8(11)3-4-9(10(7)12)17(15,16)13(2)5-6-14/h3-4,14H,5-6H2,1-2H3 |
InChI Key |
GBHWOVGLZJTZAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N(C)CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















